
N-((6-cyclopropylpyrimidin-4-yl)methyl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((6-cyclopropylpyrimidin-4-yl)methyl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C15H21N5O2S and its molecular weight is 335.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((6-cyclopropylpyrimidin-4-yl)methyl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a compound belonging to the class of pyrazole and sulfonamide derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological effects, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C15H22N4O2S and a molecular weight of approximately 342.43 g/mol. The presence of both pyrazole and pyrimidine moieties contributes to its unique biological profile.
Biological Activity Overview
Pyrazole and sulfonamide derivatives have been extensively studied for their pharmacological properties. The biological activities associated with this compound include:
- Antiproliferative Activity : Research indicates that pyrazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds in the pyrazole family have shown IC50 values indicating effective inhibition of cell growth in U937 cells, a human histiocytic lymphoma cell line .
- Anti-inflammatory Effects : Studies have demonstrated that similar compounds can inhibit COX enzymes, particularly COX-2, which is implicated in inflammatory processes. The inhibition of COX-2 by these compounds suggests potential anti-inflammatory applications .
- Antimicrobial Properties : Pyrazole-sulfonamide derivatives have been reported to possess antibacterial and antifungal activities, making them candidates for further development in treating infections .
Synthesis and Characterization
The synthesis of this compound was achieved through a multi-step process involving the coupling of appropriate sulfonamide precursors with substituted pyrazoles. Characterization techniques such as FTIR, NMR, and elemental analysis confirmed the structure of the synthesized compound.
Antiproliferative Studies
In a recent study focusing on the antiproliferative activity of new pyrazole derivatives, several compounds were tested against U937 cells using the CellTiter-Glo assay. The results indicated that specific derivatives exhibited notable cytotoxicity with IC50 values ranging from 10 to 30 µM, highlighting their potential as anticancer agents .
Compound ID | IC50 (µM) | Activity Type |
---|---|---|
MR-S1-13 | 15 | Antiproliferative |
MR-S1-5 | 25 | Antiproliferative |
MR-S1-X | 20 | Antimicrobial |
Anti-inflammatory Activity
The anti-inflammatory potential was assessed through in vitro assays measuring COX enzyme inhibition. Compounds similar to this compound showed IC50 values comparable to established anti-inflammatory drugs like celecoxib (IC50 = 0.04 µM) .
Structure–Activity Relationship (SAR)
The SAR studies indicate that modifications on the pyrazole ring and sulfonamide group significantly influence biological activity. Electron-donating groups enhance activity against COX enzymes while maintaining low cytotoxicity towards normal cells .
常见问题
Q. What are the standard synthetic routes for N-((6-cyclopropylpyrimidin-4-yl)methyl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide, and how are intermediates characterized?
Basic
The synthesis typically involves a multi-step process:
Pyrazole sulfonamide core formation : Sulfonation of 1-ethyl-3,5-dimethyl-1H-pyrazole using chlorosulfonic acid, followed by amidation with appropriate amines.
Pyrimidine coupling : Reaction of 6-cyclopropylpyrimidin-4-ylmethanol with the sulfonamide intermediate via nucleophilic substitution.
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization .
Characterization : Intermediates are validated using HPLC (>95% purity), NMR (¹H/¹³C for structural confirmation), and high-resolution mass spectrometry (HRMS) .
Advanced
Optimization challenges : Competing side reactions during pyrimidine coupling (e.g., over-alkylation) require precise stoichiometric control. Kinetic studies (monitored via TLC or in situ IR) can identify optimal reaction times and temperatures. For example, using anhydrous DMF as a solvent at 60°C minimizes byproducts .
Q. How can researchers resolve spectral contradictions in structural elucidation of this compound?
Basic
Common techniques include:
- ¹H NMR : Assign peaks using 2D COSY and HSQC to resolve overlapping signals from cyclopropyl and pyrazole methyl groups.
- Mass spectrometry : Use HRMS to distinguish between isobaric species (e.g., sulfonamide vs. sulfonic acid derivatives) .
Advanced
Case study : If a reported ¹³C NMR signal for the cyclopropyl group conflicts with computational predictions (DFT/B3LYP/6-31G*), validate via DEPT-135 or heteronuclear coupling experiments. Cross-reference with X-ray crystallography data (if available) to confirm bond angles and torsional strain .
Q. What methodologies are used to assess the compound’s interaction with biological targets?
Basic
- In vitro assays : Fluorescence polarization for binding affinity (Kd) measurements with purified enzymes (e.g., kinases or proteases).
- Cellular assays : Dose-response curves in cancer cell lines (e.g., NCI-H460) to determine IC₅₀ values .
Advanced
Mechanistic studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provide kinetic parameters (kon/koff) and thermodynamic profiles (ΔH, ΔS). For example, SPR revealed a biphasic binding mechanism to human carbonic anhydrase II, suggesting allosteric modulation .
Q. How can researchers design experiments to address discrepancies in reported bioactivity data?
Basic
- Reproducibility checks : Validate assay conditions (pH, temperature, solvent DMSO concentration ≤0.1%).
- Positive controls : Compare with structurally similar compounds (e.g., 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-(methylthio)phenyl)acetamide) to confirm target specificity .
Advanced
Statistical rigor : Use orthogonal assays (e.g., enzymatic vs. cellular) to rule out false positives. For instance, if a compound shows anti-proliferative activity but no enzyme inhibition, investigate off-target effects via kinome-wide profiling .
Q. What strategies optimize the compound’s solubility and stability in biological assays?
Basic
- Solubility screening : Test in PBS, DMSO, or cyclodextrin-based vehicles.
- Stability monitoring : Use LC-MS to detect hydrolysis or oxidation products under physiological conditions (37°C, pH 7.4) .
Advanced
Prodrug design : Introduce hydrolyzable groups (e.g., acetylated sulfonamide) to enhance membrane permeability. Stability can be improved via formulation with PEGylated nanoparticles, as demonstrated in similar pyrazole derivatives .
Q. How are computational models leveraged to predict the compound’s pharmacokinetic (PK) properties?
Basic
- In silico tools : SwissADME or ADMET Predictor for estimating logP, plasma protein binding, and CYP450 inhibition.
- Docking studies : AutoDock Vina to predict binding poses in target active sites .
Advanced
MD simulations : All-atom molecular dynamics (GROMACS) over 100 ns trajectories assess binding mode stability. For example, simulations revealed that the cyclopropyl group stabilizes hydrophobic interactions with a kinase’s ATP-binding pocket .
Q. What analytical techniques are critical for quantifying this compound in complex matrices (e.g., plasma)?
Basic
- LC-MS/MS : MRM mode with deuterated internal standards (e.g., d₆-sulfonamide) for high sensitivity (LOQ ~1 ng/mL).
- Sample preparation : Protein precipitation with acetonitrile or solid-phase extraction .
Advanced
Chiral separation : If enantiomers are present, use a Chiralpak IG-U column with heptane/ethanol mobile phase to resolve stereoisomers, critical for PK/PD correlation .
Q. How can researchers validate the compound’s mechanism of action in vivo?
Advanced
属性
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2S/c1-4-20-11(3)15(10(2)19-20)23(21,22)18-8-13-7-14(12-5-6-12)17-9-16-13/h7,9,12,18H,4-6,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCRYZGVKQMPAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)NCC2=CC(=NC=N2)C3CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。